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Compound of Interest

Compound Name: 1-(Cyclopentylmethyl)piperazine

Cat. No.: B1268696

For Researchers, Scientists, and Drug Development Professionals

While direct biological activity data for 1-(Cyclopentylmethyl)piperazine, more accurately
identified as 1-Cyclopentylpiperazine, is not readily available in public literature, its role as a
key intermediate in the synthesis of advanced therapeutic agents provides a valuable
framework for comparative analysis. This guide benchmarks the performance of two classes of
therapeutic agents derived from or structurally related to 1-Cyclopentylpiperazine against
established treatments in their respective fields: antibacterial and anticancer therapies.

Section 1: Antibacterial Applications - The Case of
Rifapentine

1-Cyclopentylpiperazine is a crucial building block in the synthesis of Rifapentine, a potent
antibiotic used in the treatment of tuberculosis.[1][2][3][4][5] The cyclopentylpiperazinyl side
chain of Rifapentine is a key structural feature that differentiates it from its predecessor,
Rifampin, contributing to its longer half-life and allowing for less frequent dosing.[6][7]

Mechanism of Action

Rifapentine, like other rifamycins, functions by inhibiting the bacterial DNA-dependent RNA
polymerase, thereby blocking RNA synthesis and leading to bacterial cell death.[6][8][9][10]
This mechanism is selective for the bacterial enzyme, sparing the mammalian counterpart.[3]
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Comparative In Vitro Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of Rifapentine
against Mycobacterium tuberculosis, comparing it with other first-line anti-tuberculosis agents.

Mycobacterium
Compound . . MIC (pg/mL) Reference
tuberculosis Strain

Rifapentine H37Rv 0.0625 [11]
Rifampin H37Rv 0.125-0.25 [11]
Rifabutin H37Rv 0.0156 [11]
Isoniazid

Pyrazinamide

Ethambutol

Data for Isoniazid, Pyrazinamide, and Ethambutol are not included in the provided search
results but are standard first-line agents for comparison.

In Vivo Efficacy

In murine models of tuberculosis, Rifapentine has demonstrated potent bactericidal and
sterilizing activity. Dose-ranging studies have shown that Rifapentine is approximately four
times more potent than Rifampin in both BALB/c and C3HeB/FeJ mouse strains.[12]
Furthermore, replacing Rifampin with Rifapentine in combination therapies has been shown to
reduce the required duration of treatment in mice.[12] Clinical studies have also demonstrated
that Rifapentine-based regimens are effective for both active and latent tuberculosis infections.
[13][14][15]

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay: The MIC of rifamycins against M.
tuberculosis H37Rv can be determined using a standard microdilution method. Briefly, bacterial
cultures are grown to mid-log phase and then diluted. The bacterial suspension is then added
to 96-well plates containing serial dilutions of the test compounds. The plates are incubated at
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37°C, and the MIC is determined as the lowest concentration of the drug that inhibits visible
bacterial growth.[11][16]

In Vivo Murine Model of Tuberculosis: BALB/c or C3HeB/FeJ mice are infected with a low-dose
aerosol of M. tuberculosis. Treatment with the respective drug regimens is initiated at a
specified time post-infection. The efficacy of the treatment is assessed by determining the
bacterial load (colony-forming units, CFU) in the lungs and spleens at different time points
during and after treatment.[12]
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Caption: Mechanism of action of Rifapentine.

Section 2: Anticancer Applications - Insights from
Structurally Related Piperazine Derivatives

The piperazine scaffold is a common feature in many anticancer agents. Research into 6-
substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs has
revealed potent anticancer activity, with some compounds showing lower IC50 values than
existing clinical drugs like 5-Fluorouracil and Fludarabine.[17][18] One of the identified
mechanisms of action for these compounds is the inhibition of Src kinase.[19][20] Additionally,
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the AKT inhibitor Ipatasertib, which contains a piperazine-like moiety, has shown significant
promise in clinical trials.

Mechanism of Action: Src and AKT Inhibition

Src Kinase Inhibitors: Src is a non-receptor tyrosine kinase that is often overactive in various
cancers, playing a key role in cell proliferation, survival, migration, and invasion.[21][22] Src
inhibitors typically act by competing with ATP for binding to the kinase domain, thereby blocking
the phosphorylation of downstream substrates and inhibiting tumor growth and metastasis.[21]

AKT Inhibitors (Ipatasertib): The PI3K/AKT signaling pathway is frequently hyperactivated in
cancer, promoting cell growth and survival.[23][24] Ipatasertib is an ATP-competitive inhibitor of
all three isoforms of the serine/threonine kinase AKT.[25][26] By blocking AKT, Ipatasertib
inhibits downstream signaling, leading to reduced cell proliferation and induction of apoptosis.
[27][28]

Comparative In Vitro Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various
piperazine-containing anticancer agents.

Table 2.1: IC50 Values of 6-substituted piperazine-9-cyclopentyl purine analogs

Compound Cell Line IC50 (pM) Reference
Compound 6 Huh7 (Liver Cancer) 14.2 [17]
Compound 19 V.arious Liver Cancer s 20][29]
Lines

Compound 51b Huh7 (Liver Cancer) 06+0.1 [18]
Compound 51c Huh7 (Liver Cancer) 0.31+0.10 [18]
5-Fluorouracil Huh7 (Liver Cancer) 30.6+1.8 [17]
Fludarabine Huh7 (Liver Cancer) 28.4+19.2 [17]

Table 2.2: IC50 Values of Ipatasertib
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. PTENI/IPIK3CA
Cell Line IC50 (uM) Reference
Status

Cancer cell lines with
PTEN loss or PIK3CA  Altered 4.8 £0.56 [25]

mutations (mean)

Cancer cell lines
without alterations Wild-type 8.4 +0.48 [25]

(mean)

ARK1 (Uterine Serous

) PTEN wild-type 6.62 [28]
Carcinoma)

SPEC-2 (Uterine

) PTEN null 2.05 [28]
Serous Carcinoma)

HEC-1A (Endometrial

Cancer)

ECC-1 (Endometrial

Cancer)

IC50 values for HEC-1A and ECC-1 were investigated but not explicitly stated in the provided
search results.

In Vivo Efficacy

Src Inhibitors: Several Src kinase inhibitors, such as Dasatinib and Bosutinib, are in clinical
development.[30][31] Preclinical studies have shown that these inhibitors can suppress tumor
growth and metastasis in various cancer models.[32] However, as single agents, their clinical
efficacy in solid tumors has been modest, leading to investigations of combination therapies.
[22][33]

Ipatasertib: In xenograft models, Ipatasertib has demonstrated significant tumor growth
inhibition, particularly in tumors with PTEN loss or PIK3CA mutations.[25] Daily oral treatment
with 100 mg/kg Ipatasertib resulted in a mean tumor growth inhibition of 95% in sensitive
models.[25] Clinical trials have shown that Ipatasertib is well-tolerated and exhibits clinical
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activity in patients with advanced solid tumors, particularly those with AKT1 mutations.[34][35]
[36]

Experimental Protocols

In Vitro Cell Viability (MTT) Assay: Cancer cell lines are seeded in 96-well plates and allowed to
adhere overnight. The cells are then treated with a range of concentrations of the test
compound for a specified period (e.g., 72 hours). Following treatment, MTT solution is added to
each well and incubated to allow for the formation of formazan crystals. The crystals are then
dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a
specific wavelength (e.g., 575 nm) using a microplate reader. The IC50 value is calculated from
the dose-response curve.[34]

In Vivo Xenograft Model: Immunocompromised mice (e.g., hude mice) are subcutaneously
injected with a suspension of cancer cells. Once tumors reach a palpable size, the mice are
randomized into treatment and control groups. The treatment group receives the test
compound (e.g., Ipatasertib) via a specified route (e.g., oral gavage) and schedule. Tumor
volume is measured regularly using calipers. The percentage of tumor growth inhibition is
calculated at the end of the study.[25]

Signaling Pathway Diagrams
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Caption: Src Kinase Inhibition Pathway.
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Caption: PI3K/AKT Signaling Pathway and Ipatasertib Inhibition.

Conclusion

While 1-Cyclopentylpiperazine itself lacks direct characterization as a therapeutic agent, its
incorporation into molecules like Rifapentine and its structural similarity to moieties in
successful anticancer drugs highlight the therapeutic potential of this chemical scaffold. The
comparative data presented for Rifapentine, Src inhibitors, and AKT inhibitors demonstrate the
significant impact that piperazine-containing compounds have in modern medicine. Further
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investigation into the direct biological activities of 1-Cyclopentylpiperazine and its simple
derivatives is warranted to explore its potential as a lead compound for the development of
novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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